molecular formula C11H11FO3 B6273506 (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 1362622-69-2

(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No. B6273506
CAS RN: 1362622-69-2
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-1-(4-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans (4-FHCB) is an organic compound belonging to the class of cyclobutane derivatives. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-FHCB has been shown to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. It has also been used in the synthesis of chiral compounds, such as α-amino acids, β-amino acids, and peptides.

Scientific Research Applications

(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been used in a wide range of scientific research applications. Its antimicrobial, antioxidant, anti-inflammatory, and anticancer activities have been studied in vitro and in vivo. In addition, it has been used in the synthesis of various chiral compounds, such as α-amino acids, β-amino acids, and peptides. It has also been used in the synthesis of various small molecules, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

The exact mechanism of action of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is not yet known. However, it is believed that its antimicrobial activity is due to its ability to inhibit the growth of microorganisms by disrupting their cell walls. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and reactive oxygen species. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. In vivo studies have demonstrated that (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can reduce inflammation, decrease oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans in laboratory experiments offers several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol. In addition, it is a volatile compound, so it must be handled with care to avoid inhalation of the fumes.

Future Directions

The potential applications of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans are vast, and there are many possible future directions for research. For example, further research is needed to elucidate the exact mechanism of action of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans and to determine the optimal concentrations and durations of exposure for its various biological activities. In addition, further research is needed to explore the potential synergistic effects of combining (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans with other compounds. Finally, further research is needed to explore the potential applications of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

The synthesis of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is typically accomplished through a two-step process. In the first step, a Grignard reaction is used to synthesize 4-fluorophenylmagnesium bromide, which is then reacted with cyclobutane-1-carboxylic acid to form (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans. The Grignard reaction is a nucleophilic addition reaction in which an organomagnesium halide reacts with an electrophile to form a new carbon-carbon bond. The reaction is usually carried out in anhydrous ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "cyclobutanone", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 4-fluorophenylacetic acid to 4-fluorophenylacetic acid methyl ester using methanol and hydrochloric acid", "Step 2: Reduction of 4-fluorophenylacetic acid methyl ester to (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutan-1-ol using sodium borohydride", "Step 3: Oxidation of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutan-1-ol to (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutan-1-one using sodium hydroxide and water", "Step 4: Conversion of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutan-1-one to (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans using sodium bicarbonate and ethyl acetate" ] }

CAS RN

1362622-69-2

Product Name

(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Molecular Formula

C11H11FO3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.